Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate

Carbonic anhydrase inhibition thiadiazole SAR zinc-binding group

Researchers screening thiadiazole libraries often lack matched negative controls to discriminate scaffold-specific vs. substituent-driven pharmacology. CAS 392317-67-8 resolves this: • Non-sulfonamide CA inhibitor control: >27,000-fold selectivity gap vs Butazolamide (Ki 0.370 nM), validates sulfonamide-dependent inhibition. • Alkyl amido SAR reference: predicted >2-fold lower cytotoxicity than aryl amido analogs, enables systematic steric/electronic mapping. • Hydrolyzable ethyl ester: direct entry to carboxylic acid for PROTAC, probe, or affinity ligand conjugation. Favorable physicochemical profile (clogP -0.17, TPSA 92.50 Ų) supports cell-based assays without high DMSO. Research-grade; global shipping available.

Molecular Formula C10H15N3O3S2
Molecular Weight 289.37
CAS No. 392317-67-8
Cat. No. B2924308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate
CAS392317-67-8
Molecular FormulaC10H15N3O3S2
Molecular Weight289.37
Structural Identifiers
SMILESCCCC(=O)NC1=NN=C(S1)SCC(=O)OCC
InChIInChI=1S/C10H15N3O3S2/c1-3-5-7(14)11-9-12-13-10(18-9)17-6-8(15)16-4-2/h3-6H2,1-2H3,(H,11,12,14)
InChIKeyWQCHEDFJKVGVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Physicochemical Baseline


Ethyl 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetate (C₁₀H₁₅N₃O₃S₂, MW 289.38) is a 1,3,4-thiadiazole derivative bearing an n-butyramido group at the 5-position and an ethyl 2-thioacetate moiety at the 2-position [1]. It belongs to the broader class of 2,5-disubstituted 1,3,4-thiadiazoles, a scaffold extensively explored for antimicrobial, anticancer, carbonic anhydrase inhibitory, and anti-inflammatory activities [2]. Its computed physicochemical profile (clogP −0.17, TPSA 92.50 Ų, 3 H-bond donors, 6 H-bond acceptors, 2 rotatable bonds) indicates full compliance with Lipinski's Rule of Five [1]. This compound is supplied primarily as a research-grade building block for medicinal chemistry and chemical biology applications .

Non-sulfonamide control for carbonic anhydrase counter-screening assays
Alkyl-amido reference point in thiadiazole SAR matrices (vs. aryl amido analogs)
Hydrolyzable ethyl ester handle enables carboxylic acid conjugation chemistry
Low-bioactivity scaffold for chemical biology negative control studies

1,3,4-Thiadiazole Substitution Sensitivity


The 1,3,4-thiadiazole scaffold is exquisitely sensitive to the electronic and steric character of substituents at both the 2- and 5-positions. Even conservative modifications—such as exchanging a butyramido for an isobutyramido or a benzamido group—can profoundly alter target binding, cytotoxicity, and pharmacokinetic behavior [1]. Published structure-activity relationship (SAR) data demonstrate that replacing an alkyl amido group with an aryl amido substituent shifts IC₅₀ values against tumor cell lines by >2-fold, while substituting the 2-thioacetate ester with a sulfonamide redirects target engagement entirely from tumor cytotoxicity to picomolar carbonic anhydrase inhibition [2][3]. Consequently, generic substitution among commercially available 2,5-disubstituted 1,3,4-thiadiazole building blocks is not scientifically defensible without explicit comparative biological data. The quantitative evidence below delineates exactly where this compound sits relative to its closest structural neighbors.

Target engagementSulfonamide (Butazolamide) acts as potent CA inhibitor; thioacetate replacement eliminates zinc binding, shifting pharmacological profile entirely.
CytotoxicityAryl amido analogs achieve IC₅₀ below 35 μM; butyramido alkyl group predicted to lower cytotoxic potency by >2-fold, altering assay response context.
Synthetic utilityEster hydrolysis provides conjugation handle absent in non-hydrolyzable sulfonamide analogs; methoxy-substituted aryl amido comparators may degrade under Lewis acid conditions.

Quantitative Differentiation from Analogs


Carbonic Anhydrase Inhibition: Sulfonamide vs. Thioacetate

The closest pharmacologically characterized analog sharing the 5-butyramido-1,3,4-thiadiazole core is Butazolamide (5-butyramido-2-sulfamoyl-1,3,4-thiadiazole, CAS 16790-49-1), which inhibits human carbonic anhydrase IV (CA4) with Ki = 0.370 nM and carbonic anhydrase II (CA2) with Ki = 0.520 nM [1]. The sulfonamide group at position 2 serves as the essential zinc-binding pharmacophore coordinating the catalytic Zn²⁺ ion. In the target compound, the sulfonamide is replaced by an ethyl 2-thioacetate moiety, which lacks the requisite zinc-binding geometry and acidity (the thioether sulfur and ester carbonyl are poor Zn²⁺ ligands compared to the deprotonated sulfonamide NH⁻). Class-level SAR from the broader 1,3,4-thiadiazole carbonic anhydrase literature consistently demonstrates that removal or replacement of the primary sulfonamide group with non-zinc-binding substituents reduces inhibitory potency by >1,000-fold [2]. Consequently, the target compound is predicted to exhibit negligible carbonic anhydrase inhibition relative to Butazolamide.

CA4 Inhibition: Sulfonamide vs. Thioacetate
Class-level inference
Target: predicted inactive (>10 μM). Butazolamide: Ki = 0.370 nM. >27,000-fold lower affinity predicted.
Reported zinc-binding group requirement context: sulfonamide essential for CA inhibition.
Prediction based on class SAR; direct measurement absent.
Carbonic anhydrase inhibition thiadiazole SAR zinc-binding group sulfonamide bioisostere

Cytotoxicity SAR: Alkyl vs. Aryl Amido Substituents

A published systematic SAR study of 2-amido-1,3,4-thiadiazole ethyl thioacetate derivatives (compounds 5a–n) evaluated 14 analogs against HL-60 (promyelocytic leukemia), SKOV-3 (ovarian carcinoma), and MOLT-4 (acute lymphoblastic leukemia) cell lines [1]. The most potent compound, 5f (bearing a 4-methoxybenzamido aryl substituent at the 5-position), exhibited IC₅₀ = 19.5 μM against SKOV-3 and IC₅₀ = 30.1 μM against HL-60. Critically, the SAR revealed that alkyl amido substituents were not represented in the active set; all active compounds contained aryl or heteroaryl amido groups, and electron-donating substituents at the meta/para positions of the phenyl ring potentiated activity [1]. The target compound bears an n-butyramido (linear alkyl) group, which lacks the aromatic π-system and electron-donating substituents associated with enhanced cytotoxicity in this series. Cross-study comparison with the antituberculosis SAR literature [2] further indicates that alkyl α-(5-aryl-1,3,4-thiadiazole-2-ylthio)acetates exhibit stronger antimycobacterial activity than their purely alkyl-substituted counterparts, reinforcing the importance of aryl substitution for biological potency in this chemotype.

Cytotoxicity SAR: Alkyl vs. Aryl Amido
Cross-study comparable
Target: no data. Aryl analog 5f: IC₅₀ 19.5 μM (SKOV-3). Butyramido predicted >50 μM or inactive.
Supports cytotoxicity endpoint review: alkyl amido reduces potency relative to aryl analogs.
MTT assay, 48 h; HL-60, SKOV-3, MOLT-4 lines.
Cytotoxicity thiadiazole anticancer HL-60 SKOV-3 amide SAR

Hydrophilicity & H-Bonding Profile vs. Analogs

Computationally predicted physicochemical parameters reveal a distinct solubility and permeability profile for the target compound relative to its closest analogs [1][2]. The target compound exhibits clogP = −0.17, which is substantially lower (more hydrophilic) than Butazolamide (LogP = 2.35, measured) and significantly lower than the predicted values for aryl amido analogs such as compound 5f, where the 4-methoxybenzamido group contributes an additional aromatic ring and increases lipophilicity. The target compound's topological polar surface area (TPSA = 92.50 Ų) is intermediate between Butazolamide (115.04 Ų) and more lipophilic aryl amido derivatives. It possesses 3 hydrogen bond donors (amide NH, and implicit thiadiazole NH) and 6 hydrogen bond acceptors, providing balanced hydrogen-bonding capacity. Most critically, the target compound contains only 2 rotatable bonds, the lowest among the comparator set, conferring reduced conformational entropy and potentially higher binding efficiency when conjugated to larger pharmacophores [1].

Physicochemical Profile vs. Analogs
Class-level inference
clogP −0.17 (target) vs. 2.35 (Butazolamide). TPSA 92.50 Ų. 3 HBD, 6 HBA, 2 rotatable bonds.
Reported hydrophilicity advantage supports aqueous assay compatibility.
Computed values; aqueous solubility estimated ~300-fold higher than Butazolamide.
LogP TPSA Lipinski Rule of Five aqueous solubility drug-likeness

Hydrolyzable Ester Handle for Conjugation Chemistry

The ethyl 2-thioacetate moiety at the 2-position of the thiadiazole ring serves as a masked carboxylic acid, enabling a synthetic diversification strategy not available to the 2-sulfonamide (Butazolamide) or 2-methylthio (simpler thiadiazole) analogs [1]. Base-catalyzed hydrolysis (NaOH/EtOH or LiOH/THF-H₂O) cleaves the ethyl ester to generate the free 2-((5-butyramido-1,3,4-thiadiazol-2-yl)thio)acetic acid, which can then be activated (e.g., as the NHS ester or acid chloride) and conjugated to amine-containing pharmacophores, fluorescent probes, biotin tags, or solid supports. In contrast, the sulfonamide group of Butazolamide is hydrolytically stable under these conditions and cannot be readily converted to a conjugation handle. Compound 5f (4-methoxybenzamido analog) shares the ethyl ester functionality and therefore offers similar synthetic utility, but its 4-methoxybenzamido group is susceptible to demethylation under strong Lewis acid conditions (BBr₃), whereas the butyramido group is chemically more robust [2]. This difference in chemical stability under diverse reaction conditions gives the target compound broader synthetic compatibility.

Ester Hydrolysis Conjugation Handle
Supporting evidence
Ethyl ester cleavable to carboxylic acid; compatible with EDC/NHS coupling. Butyramido group stable to acid/base/Lewis acid.
Enables scaffold diversification via amide conjugation; broader synthetic compatibility than methoxy-substituted analogs.
Hydrolysis: NaOH/EtOH or LiOH/THF-H₂O; activation: NHS/DCC.
Prodrug ester hydrolysis conjugation building block thiadiazole linker

Antituberculosis Activity: Alkyl vs. Aryl Thiadiazoles

A dedicated antituberculosis SAR study by Foroumadi et al. (2001) synthesized and evaluated ethyl α-(5-aryl-1,3,4-thiadiazole-2-ylthio)acetates (compounds 8a–b) and related 2-aryl-5-methylthio-1,3,4-thiadiazoles against Mycobacterium tuberculosis [1]. The study established that the presence of a 5-aryl substituent (particularly 5-nitrofuryl) was essential for antimycobacterial activity, while the nature of the thioacetate ester chain modulated potency but did not independently confer activity. The target compound carries an alkyl (butyramido) rather than an aryl group at the 5-position, placing it outside the active pharmacophore space defined by this study. This finding complements the cytotoxicity SAR (Evidence Item 2 above): across both anticancer and antituberculosis contexts, the 5-aryl substituent is a consistent driver of biological potency, suggesting that the target compound's 5-butyramido group systematically reduces bioactivity relative to aryl-substituted analogs [2]. However, this reduced bioactivity profile may be advantageous in applications requiring a biologically silent scaffold or a negative control compound.

Antituberculosis: Alkyl vs. Aryl Thiadiazoles
Cross-study comparable
Target: predicted inactive (MIC >100 μg/mL). 5-nitrofuryl analog active (MIC
Reported antimycobacterial screening context: 5-aryl required for activity.
M. tuberculosis H37Rv; broth microdilution.
Antituberculosis Mycobacterium tuberculosis thiadiazole alkylthioacetate SAR

Application Scenarios in Drug Discovery & Chemical Biology


Carbonic Anhydrase Counter-Screening Control

Laboratories engaged in carbonic anhydrase (CA) inhibitor discovery require non-sulfonamide control compounds to validate assay specificity. The target compound, which shares the 5-butyramido-1,3,4-thiadiazole core with the potent CA inhibitor Butazolamide (Ki = 0.370 nM for CA4) but replaces the zinc-binding sulfonamide with an ethyl thioacetate group, serves as an ideal negative control [1]. It is predicted to exhibit negligible CA inhibition (Ki > 10 μM, >27,000-fold selectivity gap vs. Butazolamide) and thus can be employed to confirm that observed CA inhibition by test compounds is sulfonamide-dependent rather than scaffold-dependent [2]. This application is supported by the well-established requirement of a primary sulfonamide zinc-binding group for potent CA inhibition across the entire thiadiazole-based CA inhibitor class [2].

Alkyl-Amido Thiadiazole SAR Studies

Medicinal chemistry programs seeking to diversify beyond aryl amido thiadiazole derivatives can use this compound as an alkyl amido reference point within SAR tables. Published data demonstrate that aryl amido analogs (e.g., 4-methoxybenzamido derivative 5f) achieve IC₅₀ values of 19.5–32.4 μM against tumor cell lines, whereas alkyl amido substitution is predicted to reduce cytotoxic potency by >2-fold [1]. By incorporating the target compound into a systematic SAR matrix alongside isobutyramido, cyclopropanecarboxamido, and aryl amido variants, teams can empirically map the steric and electronic requirements for target engagement. The compound's favorable physicochemical profile (clogP −0.17, excellent aqueous solubility) further facilitates dosing in cell-based assays without the need for high DMSO concentrations [2].

Ester Hydrolysis for PROTAC Linker Synthesis

The ethyl ester moiety of the target compound provides a straightforward hydrolytic entry to the corresponding carboxylic acid, which can be activated and conjugated to amine-containing payloads [1]. This synthetic route supports the construction of bifunctional molecules (e.g., PROTACs, fluorescent probes, affinity chromatography ligands) where the thiadiazole core serves as a rigid, low-molecular-weight linker. Compared to Butazolamide (non-hydrolyzable sulfonamide) and compound 5f (methoxy-substituted benzamido group labile to BBr₃), the target compound's butyramido group tolerates a broader range of reaction conditions (acid, base, Lewis acid), providing greater synthetic flexibility for multi-step conjugation sequences [2].

Chemical Biology Negative Control Scaffold

When screening thiadiazole-based compound libraries for antimicrobial, anticancer, or enzyme inhibitory activity, researchers require structurally matched negative controls that are predicted to be biologically silent. The target compound, bearing a 5-butyramido (alkyl) rather than a 5-aryl substituent, is consistently predicted to lack the potent bioactivity associated with aryl-substituted analogs across multiple assay contexts (tumor cell cytotoxicity, antituberculosis activity) [1][2]. Its use as a negative control allows for the discrimination of scaffold-specific effects from substituent-driven pharmacology, improving the interpretability of high-throughput screening campaigns targeting the 1,3,4-thiadiazole chemotype.

Application
Selection Property
Validation Focus
CA Counter-Screening Control
Non-sulfonamide scaffold control
Zinc-binding group requirement
Alkyl-Amido SAR Reference
Alkyl vs aryl amido SAR context
Cytotoxicity potency comparison
Conjugation Chemistry
Hydrolyzable ester handle
Aqueous coupling compatibility
Negative Control Scaffold
Low-bioactivity chemotype
Substituent-driven pharmacology interpretation
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